5-Bromo-1-methyl-1H-1,2,3-triazole

Catalog No.
S761631
CAS No.
16681-82-6
M.F
C3H4BrN3
M. Wt
161.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1-methyl-1H-1,2,3-triazole

CAS Number

16681-82-6

Product Name

5-Bromo-1-methyl-1H-1,2,3-triazole

IUPAC Name

5-bromo-1-methyltriazole

Molecular Formula

C3H4BrN3

Molecular Weight

161.99 g/mol

InChI

InChI=1S/C3H4BrN3/c1-7-3(4)2-5-6-7/h2H,1H3

InChI Key

ZTGUHAUTOFRQDE-UHFFFAOYSA-N

SMILES

CN1C(=CN=N1)Br

Canonical SMILES

CN1C(=CN=N1)Br

Flow Synthesis of 1,2,3-triazoles

Potential Carbonic Anhydrase-II Inhibitors

Antimicrobial Activities

Synthesis of 5-organostibano-1H-1,2,3-triazoles

5-Bromo-1-methyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of a bromine atom at the fifth position and a methyl group at the first position distinguishes it from other triazole derivatives. Its molecular formula is C3H4BrN3C_3H_4BrN_3 and it has a molecular weight of approximately 161.99 g/mol. This compound exhibits notable chemical properties, including solubility in organic solvents and stability under various conditions, making it a subject of interest in both synthetic and medicinal chemistry .

Typical of triazole compounds:

  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, leading to the formation of new derivatives.
  • Reduction Reactions: The compound can undergo reduction to yield 1-methyl-1H-1,2,3-triazole.
  • Coupling Reactions: It can react with aryl halides or other electrophiles in coupling reactions to form more complex structures .

These reactions are crucial for synthesizing derivatives with potential biological activities.

5-Bromo-1-methyl-1H-1,2,3-triazole exhibits various biological activities that make it valuable in pharmaceutical research. Some key activities include:

  • Antimicrobial Properties: Studies have indicated that this compound possesses antimicrobial effects against certain bacterial strains.
  • Antifungal Activity: It has shown efficacy against various fungal pathogens, making it a candidate for antifungal drug development.
  • Potential Anticancer Activity: Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms .

The synthesis of 5-Bromo-1-methyl-1H-1,2,3-triazole can be achieved through several methods:

  • Direct Bromination: Starting from 1-methyl-1H-1,2,3-triazole, bromination can be performed using bromine or other brominating agents.
  • Cyclization Reactions: Using appropriate precursors like aliphatic azides and alkynes under controlled conditions can yield triazole derivatives.
  • Multistep Synthesis: Complex synthetic routes involving multiple steps can lead to the formation of this compound from simpler organic molecules .

5-Bromo-1-methyl-1H-1,2,3-triazole finds applications in various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of drugs with antimicrobial and antifungal properties.
  • Agriculture: Potential use as a fungicide or pesticide due to its biological activity.
  • Material Science: Employed in the development of new materials with specific properties due to its unique chemical structure .

Interaction studies involving 5-Bromo-1-methyl-1H-1,2,3-triazole have focused on its binding affinity with biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. For instance:

  • Protein Binding Studies: Investigations into how this compound interacts with specific proteins involved in microbial resistance have been conducted.
  • Enzyme Inhibition Studies: Research has shown that it may inhibit certain enzymes critical for the survival of pathogenic organisms .

Several compounds share structural similarities with 5-Bromo-1-methyl-1H-1,2,3-triazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4,5-Dibromo-1H-1,2,3-triazoleTwo bromine atoms on the triazole ringExhibits different reactivity due to additional halogen
5-Trifluoromethyl-1H-1,2,3-triazoleTrifluoromethyl group instead of bromineEnhanced lipophilicity and potential bioactivity
5-Methylthio-1H-1,2,3-triazoleMethylthio group at position fiveDifferent biological activity profile

These compounds illustrate the diversity within the triazole family and highlight the unique properties of 5-Bromo-1-methyl-1H-1,2,3-triazole due to its specific substituents .

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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